6-乙氧基-3-((4-氟苯基)磺酰基)-1-甲基喹啉-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

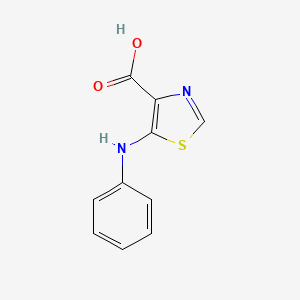

The compound "6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one" is a derivative of quinolone, which is a class of compounds known for their interesting chemical and physical properties. Quinolones are heterocyclic aromatic organic compounds that feature a quinoline moiety, a structure composed of a benzene ring fused to a pyridine ring. These compounds have been extensively studied due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

While the specific synthesis of "6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one" is not detailed in the provided papers, similar compounds such as 6-methoxy-4-quinolone (6-MOQ) have been synthesized from precursors like 5-methoxyindole-3-acetic acid through oxidation processes . The synthesis of related compounds often involves the introduction of functional groups that can enhance the chemical reactivity and the physical properties of the molecule. For instance, the introduction of a methoxy group and a sulfonyl chloride moiety can significantly alter the fluorescence characteristics and reactivity of the quinolone core .

Molecular Structure Analysis

The molecular structure of quinolones is characterized by the presence of a quinoline skeleton, which can be modified with various substituents to yield derivatives with different properties. In the case of "6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one," the presence of an ethoxy group, a fluorophenylsulfonyl group, and a methyl group would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its fluorescence and reactivity.

Chemical Reactions Analysis

Quinolone derivatives can participate in a variety of chemical reactions. For example, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, has been used as a fluorescence derivatization reagent for alcohols and amines in high-performance liquid chromatography (HPLC) . These reactions involve the formation of fluorescent esters and amides, respectively, which can be detected at very low concentrations. The reactivity of "6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one" in similar derivatization reactions would depend on the reactivity of its functional groups and the stability of the resulting products.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. For instance, 6-MOQ exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range . The stability of these compounds against light and heat is also noteworthy, as no degradation was observed for 6-MOQ under prolonged exposure to daylight and elevated temperatures . The introduction of a fluorophenylsulfonyl group in "6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one" would likely contribute to the compound's physical properties, such as its fluorescence characteristics, thermal stability, and solubility in various solvents.

科学研究应用

化学合成和荧光团的开发

6-乙氧基-3-((4-氟苯基)磺酰基)-1-甲基喹啉-4(1H)-酮代表了一类化合物,在化学合成和作为潜在荧光团方面具有重要应用。例如,研究表明类似喹诺酮衍生物在合成对耐药性生物(如 MRSA)有效的广谱抗菌剂方面具有实用性。该方法侧重于优化合成路线,无需色谱纯化,突出了该化合物在药物开发和规模化生产中的潜力 (Hashimoto 等人,2007 年)。

此外,喹啉衍生物的荧光性质也已得到探索。一项关于 6-甲氧基-4-喹啉酮(与喹啉化合物相关的氧化产物)的研究表明,在宽 pH 范围内,该化合物在水性介质中具有强荧光。此特性对于生物医学分析至关重要,其中需要稳定且对 pH 不敏感的荧光团。该化合物的荧光特性(包括大的斯托克斯位移和高量子产率)使其成为分析化学和生物学研究中荧光标记的优秀候选物 (Hirano 等人,2004 年)。

抗氧化剂特性

对乙氧基喹啉及其类似物的探索(包括与 6-乙氧基-3-((4-氟苯基)磺酰基)-1-甲基喹啉-4(1H)-酮结构相关的化合物)揭示了潜在的抗氧化剂应用。这些化合物已被评估其抑制过氧化的能力,其中一些化合物的效率与α-生育酚相当。这项研究强调了此类喹啉衍生物在开发抗氧化剂中的作用,这些抗氧化剂可以减轻氧化应激相关疾病 (Kumar 等人,2007 年)。

晶体工程和材料科学

氟在晶体工程中的作用已通过对氟取代的异喹啉(与所讨论的化合物密切相关)的研究得到强调。这些研究提供了氟对分子堆积、分子间相互作用和整体晶体稳定性的影响的见解。此类研究对于开发具有特定光学、电子或结构特性的材料至关重要 (Choudhury & Row,2006 年)。

潜在的抗肿瘤剂

对喹啉酮衍生物的进一步研究已确定其作为抗肿瘤剂的潜力。新型 2-苯基喹啉-4-酮(与 6-乙氧基-3-((4-氟苯基)磺酰基)-1-甲基喹啉-4(1H)-酮具有核心结构)已证明对各种癌细胞系具有显着的细胞毒活性。这些发现为开发新的抗癌药物开辟了道路,突出了该化合物在肿瘤学研究中的相关性 (Chou 等人,2010 年)。

属性

IUPAC Name |

6-ethoxy-3-(4-fluorophenyl)sulfonyl-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-3-24-13-6-9-16-15(10-13)18(21)17(11-20(16)2)25(22,23)14-7-4-12(19)5-8-14/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMQGWAPDQDYBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)

![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)

![Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B2531320.png)

![4-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2531325.png)

![3-[Ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2531327.png)

![Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate](/img/structure/B2531334.png)

![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)